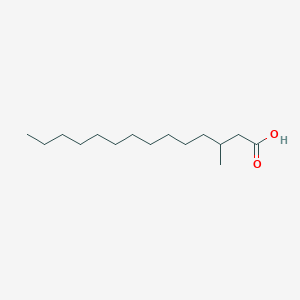3-Methyltetradecanoic acid
CAS No.: 65128-48-5
Cat. No.: VC7990727
Molecular Formula: C15H30O2
Molecular Weight: 242.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65128-48-5 |
|---|---|
| Molecular Formula | C15H30O2 |
| Molecular Weight | 242.4 g/mol |
| IUPAC Name | 3-methyltetradecanoic acid |
| Standard InChI | InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |
| Standard InChI Key | MMLCLKVIHVRDLL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(C)CC(=O)O |
| Canonical SMILES | CCCCCCCCCCCC(C)CC(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
3-Methyltetradecanoic acid belongs to the class of long-chain fatty acids, with a molecular formula of C₁₅H₃₀O₂ and a molecular weight of 242.3975 g/mol . Its IUPAC name specifies a tetradecanoic acid backbone (14 carbons) with a methyl group at position 3, resulting in the following structural features:
-
Parent chain: 14 carbons
-
Branch position: Methyl group at C-3
-
Functional groups: Carboxylic acid (-COOH) at C-1
In contrast, 13-methyltetradecanoic acid (CAS 2485-71-4) shares the same molecular formula but places the methyl group at the penultimate carbon (C-13) . This positional isomerism significantly impacts physical properties and biological interactions, as branching near the carboxyl group alters membrane integration and enzymatic recognition .
Table 1: Comparative Properties of Methyltetradecanoic Acid Isomers
Synthesis and Production Methods
Chemical Synthesis Pathways
The synthesis of branched-chain fatty acids like 3-methyltetradecanoic acid typically involves Wittig olefination or Grignard reactions to introduce methyl branches. A demonstrated method for 13-methyltetradecanoic acid synthesis could be adapted for the 3-methyl isomer by modifying the starting materials :
-
Starting Material: Ethyl undecanoate
-
Bromination: Conversion to bromo-undecanoic acid ethyl ester
-
Phosphonium Salt Formation: Reaction with triphenylphosphine
-
Wittig Reaction: Coupling with isobutyraldehyde to introduce the methyl branch
-
Saponification: Hydrolysis of the ethyl ester to yield the free fatty acid
Purification and Characterization
High-purity isolation (>98%) typically employs:
-
Silica gel chromatography: Effective for separating branched-chain isomers
-
Crystallization: Fractional crystallization from ethanol/water mixtures
-
Spectroscopic Verification:
Biological Activity and Mechanistic Insights
Membrane Interactions
Branched-chain fatty acids integrate into lipid bilayers differently than linear counterparts. The 3-methyl substitution creates a kink in the hydrocarbon chain, reducing membrane fluidity and potentially stabilizing lipid rafts . In cerebral ischemia models, 13-methyltetradecanoic acid demonstrated membrane-stabilizing effects that reduced infarct volume by 38–42% compared to controls . While direct evidence for 3-methyltetradecanoic acid is lacking, analogous mechanisms may operate due to shared branching characteristics.
Apoptotic Induction in Cancer Cells
13-Methyltetradecanoic acid induces apoptosis in multiple cancer cell lines (K-562, MCF7, DU145) through:
-
Mitochondrial pathway activation: Cytochrome c release and caspase-9 cleavage
-
Reactive oxygen species (ROS) generation: 2.3-fold increase in intracellular ROS at 50 μM concentration
-
Growth inhibition: IC₅₀ values ranging from 12–45 μM across cell types
The positional isomerism in 3-methyltetradecanoic acid may alter these effects by changing cellular uptake kinetics or target protein interactions.
Challenges and Research Gaps
-
Stereochemical Complexity: Positional isomers require advanced chromatographic separation techniques unavailable in most studies
-
Bioavailability Optimization: Poor aqueous solubility (logP ≈ 6.2) limits therapeutic application
-
Mechanistic Elucidation: Exact molecular targets remain unidentified for both isomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume